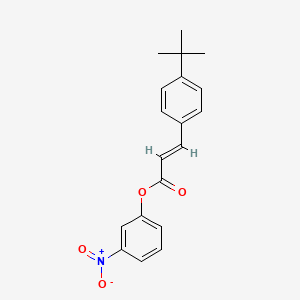
1-(2,6-diphenyl-4-pyrimidinyl)-3-methyl-1H-pyrazol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-diphenyl-4-pyrimidinyl)-3-methyl-1H-pyrazol-5-ol, also known as DMPP, is a small molecule inhibitor that has been widely used in scientific research. DMPP has a unique chemical structure that allows it to interact with specific enzymes and proteins in cells, leading to a variety of biochemical and physiological effects. In
作用機序
The mechanism of action of 1-(2,6-diphenyl-4-pyrimidinyl)-3-methyl-1H-pyrazol-5-ol involves its ability to bind to specific sites on target enzymes and proteins. 1-(2,6-diphenyl-4-pyrimidinyl)-3-methyl-1H-pyrazol-5-ol binds to the regulatory domain of PKC, preventing its activation and downstream signaling. 1-(2,6-diphenyl-4-pyrimidinyl)-3-methyl-1H-pyrazol-5-ol also binds to the catalytic site of PDE, inhibiting its activity and increasing intracellular levels of cyclic nucleotides. Additionally, 1-(2,6-diphenyl-4-pyrimidinyl)-3-methyl-1H-pyrazol-5-ol can directly block CNG channels, preventing the influx of ions and modulating neuronal activity.
Biochemical and Physiological Effects:
1-(2,6-diphenyl-4-pyrimidinyl)-3-methyl-1H-pyrazol-5-ol has been shown to have a variety of biochemical and physiological effects. Inhibition of PKC by 1-(2,6-diphenyl-4-pyrimidinyl)-3-methyl-1H-pyrazol-5-ol can lead to decreased cell proliferation, apoptosis, and altered gene expression. Inhibition of PDE by 1-(2,6-diphenyl-4-pyrimidinyl)-3-methyl-1H-pyrazol-5-ol can lead to increased intracellular levels of cyclic nucleotides, leading to vasodilation, bronchodilation, and anti-inflammatory effects. 1-(2,6-diphenyl-4-pyrimidinyl)-3-methyl-1H-pyrazol-5-ol can also modulate neuronal activity by blocking CNG channels, leading to altered sensory perception and pain perception.
実験室実験の利点と制限
1-(2,6-diphenyl-4-pyrimidinyl)-3-methyl-1H-pyrazol-5-ol has several advantages for lab experiments, including its high potency and selectivity for specific enzymes and proteins. 1-(2,6-diphenyl-4-pyrimidinyl)-3-methyl-1H-pyrazol-5-ol is also readily available and can be easily synthesized or purchased from commercial sources. However, 1-(2,6-diphenyl-4-pyrimidinyl)-3-methyl-1H-pyrazol-5-ol has several limitations, including its potential toxicity and non-specific effects on other enzymes and proteins. Careful experimental design and optimization are required to minimize these limitations and ensure accurate and reproducible results.
将来の方向性
There are several future directions for the use of 1-(2,6-diphenyl-4-pyrimidinyl)-3-methyl-1H-pyrazol-5-ol in scientific research. One potential application is in the development of novel therapeutics for various diseases, such as cancer, inflammation, and neurological disorders. 1-(2,6-diphenyl-4-pyrimidinyl)-3-methyl-1H-pyrazol-5-ol can also be used as a tool to investigate the underlying mechanisms of various cellular processes and diseases. Additionally, the development of more selective and potent 1-(2,6-diphenyl-4-pyrimidinyl)-3-methyl-1H-pyrazol-5-ol analogs may provide new insights into the specific roles of target enzymes and proteins in cellular functions.
合成法
The synthesis of 1-(2,6-diphenyl-4-pyrimidinyl)-3-methyl-1H-pyrazol-5-ol involves a multi-step process that begins with the reaction of 2,6-diphenyl-4-pyrimidinamine with methyl acetoacetate. This reaction forms 1-(2,6-diphenyl-4-pyrimidinyl)-3-methyl-1H-pyrazol-5-ol in high yield. The purity of 1-(2,6-diphenyl-4-pyrimidinyl)-3-methyl-1H-pyrazol-5-ol can be improved using various purification techniques, such as recrystallization or column chromatography.
科学的研究の応用
1-(2,6-diphenyl-4-pyrimidinyl)-3-methyl-1H-pyrazol-5-ol has been widely used in scientific research due to its ability to inhibit specific enzymes and proteins in cells. 1-(2,6-diphenyl-4-pyrimidinyl)-3-methyl-1H-pyrazol-5-ol has been shown to inhibit the activity of various enzymes, including protein kinase C (PKC), phosphodiesterase (PDE), and cyclic nucleotide-gated (CNG) channels. These enzymes play important roles in various cellular processes, such as signal transduction, gene expression, and ion channel regulation. By inhibiting these enzymes, 1-(2,6-diphenyl-4-pyrimidinyl)-3-methyl-1H-pyrazol-5-ol can modulate cellular functions and provide insights into the underlying mechanisms of various diseases.
特性
IUPAC Name |
2-(2,6-diphenylpyrimidin-4-yl)-5-methyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O/c1-14-12-19(25)24(23-14)18-13-17(15-8-4-2-5-9-15)21-20(22-18)16-10-6-3-7-11-16/h2-13,23H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCANLKHGPQWEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N1)C2=NC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-diphenylpyrimidin-4-yl)-5-methyl-1H-pyrazol-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(1-allyl-1H-indol-3-yl)methylene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5707476.png)

![N-(4-ethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5707491.png)
![4-chloro-N-{3-[2-(2-pyridinyl)ethyl]phenyl}benzamide](/img/structure/B5707501.png)
![8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-3-(4-iodophenoxy)-2-methyl-4H-chromen-4-one](/img/structure/B5707502.png)
![2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5707508.png)

![4-{2-[(2-ethylphenyl)amino]-1,3-thiazol-4-yl}-1,3-benzenediol](/img/structure/B5707523.png)



![1-({3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine](/img/structure/B5707566.png)
